

mebeverine fixed-dose combination chlordiazepoxide efficacy validation

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Compound Focus: Mebeverine Hydrochloride

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Clinical Efficacy Data Summary

The table below summarizes key quantitative data from a 2023 prospective study on the Mebeverine/Chlordiazepoxide FDC, alongside findings from systematic reviews on Mebeverine monotherapy for context [1] [2] [3].

Assessment Tool	Therapy	Baseline Score (Mean)	Endpoint Score (Mean)	Change from Baseline (Mean)	P-value
IBS-SSS (Total Score)	FDC (8 weeks)	182.72	97.22	-85.50	< 0.0001 [1]
	Mebeverine Mono			(RR for pain relief: 1.33)	0.129 [2]
IBS-36 (Total Score)	FDC (8 weeks)	78.33	32.45	-45.88	< 0.0001 [1]

Assessment Tool	Therapy	Baseline Score (Mean)	Endpoint Score (Mean)	Change from Baseline (Mean)	P-value
HAM-A (Total Score)	FDC (8 weeks)	26.97	10.45	-16.52	< 0.0001 [1]
Abdominal Pain (Responders)	Mebeverine Mono			(RR for global improvement: 1.13)	0.706 [2]

Key Findings:

- **FDC Efficacy:** The Mebeverine/Chlordiazepoxide FDC demonstrated **highly statistically significant improvements** across all measured domains—IBS symptom severity, quality of life, and anxiety levels—over an 8-week period [1].
- **Mebeverine Monotherapy:** A 2010 meta-analysis concluded that while mebeverine is well-tolerated, its efficacy for global improvement in IBS was **not statistically significant** compared to placebo. Another 2022 review noted efficacy in some studies but highlighted variability [2] [3].
- **Clinical Implication:** The additive effect of Chlordiazepoxide in the FDC appears to address the gut-brain axis component, providing a broader therapeutic effect than mebeverine alone, particularly in a subset of IBS patients.

Experimental Protocols and Analytical Validation

The studies referenced relied on established clinical and laboratory methodologies. Here are the detailed protocols:

1. Clinical Study Design (FDC Efficacy & Safety) [1]

- **Study Type:** Prospective, open-label, observational study.
- **Participants:** 60 patients aged 18-60, newly diagnosed with IBS and exhibiting anxiety symptoms (HAM-A score ≥ 18).
- **Intervention:** Fixed-dose combination of Mebeverine HCl 135 mg + Chlordiazepoxide 5 mg, taken three times daily 20 minutes before meals for 8 weeks.
- **Primary Endpoint:** Change from baseline in the IBS-Symptom Severity Scale (IBS-SSS) total score at Week 8.
- **Secondary Endpoints:**

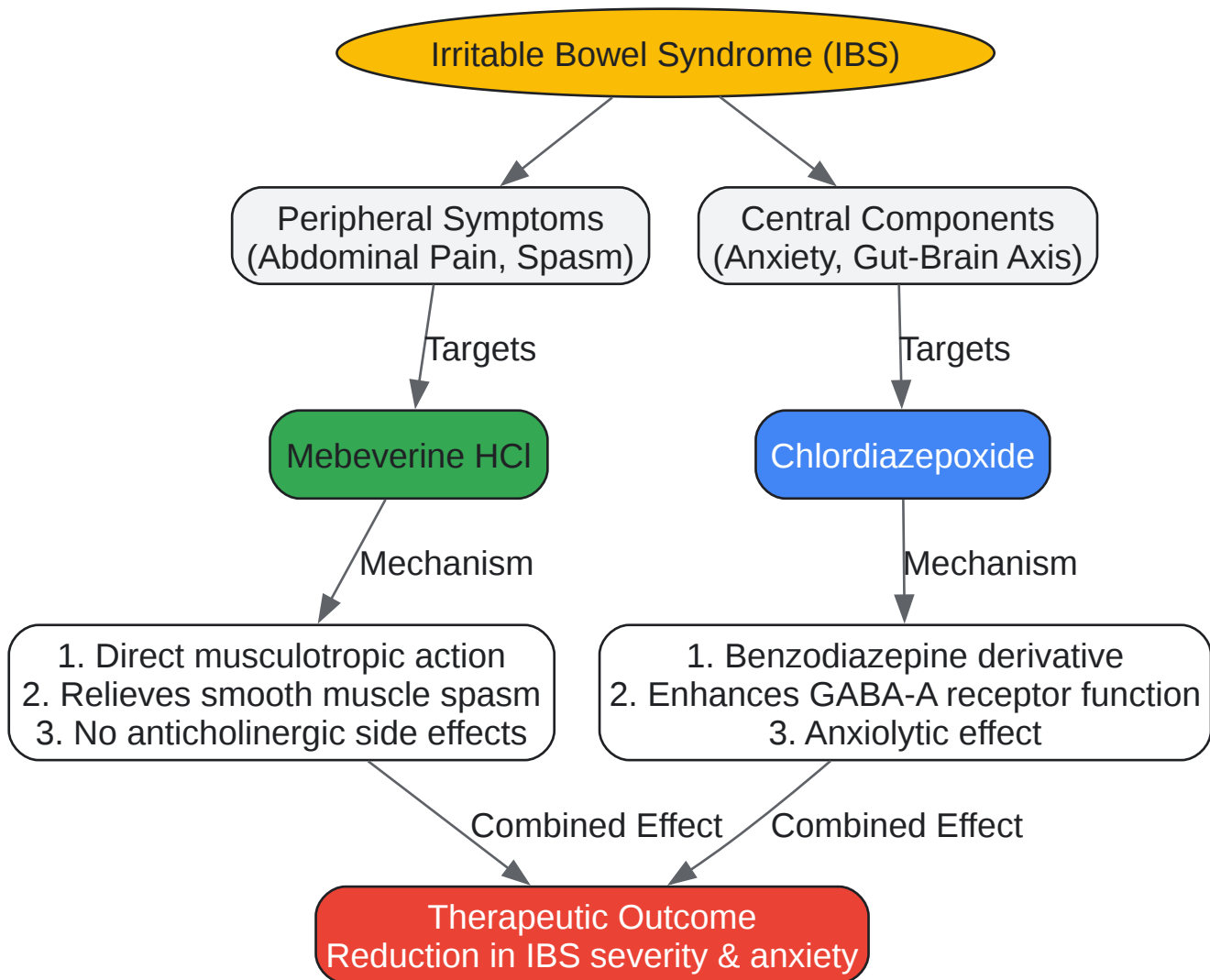
- Change in IBS-SSS at Week 4.
- Change in IBS-36 quality of life score.
- Change in Hamilton Anxiety Rating Scale (HAM-A) score.
- Safety and tolerability assessment.
- **Outcome Measures:** Questionnaires (IBS-SSS, IBS-36, HAM-A) were administered at baseline, Week 4, and Week 8. Statistical analysis used paired samples t-test.

2. Analytical Method for Drug Quantification (HPLC) [4] [5] [6]

- **Technique:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Objective:** Simultaneous determination of Mebeverine HCl and Chlordiazepoxide in their combined dosage form.
- **Chromatographic Conditions:**
 - **Column:** C8 or C18 column (e.g., BDS Hypersil phenyl, 250 x 4.6 mm, 5 µm).
 - **Mobile Phase:** Isocratic elution with a mixture of **Acetonitrile** and a **buffer** (e.g., 25mM Ammonium Acetate or 0.05M Disodium Hydrogen Phosphate), with pH adjusted to ~3.0 using an acid like HCl.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at **260 nm** or **247 nm**.
 - **Run Time:** < 10 minutes.
- **Validation:** The method was validated for parameters like linearity, precision, accuracy, and specificity per ICH guidelines, proving suitable for routine quality control.

Mechanism of Action and Workflow

The therapeutic effect of the FDC arises from the synergistic action of its two components, targeting both peripheral gut symptoms and central nervous system components of IBS.



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Interpretation and Key Insights

- **Targeted Patient Population:** The FDC is particularly validated for **IBS patients with co-morbid anxiety** [1]. This addresses a recognized subgroup within the IBS population where the gut-brain axis plays a significant role.
- **Strength of Evidence:** The efficacy data for the FDC comes from a recent, prospective study showing strong statistical significance, whereas the data questioning mebeverine monotherapy's efficacy is older and based on a meta-analysis of heterogeneous trials [1] [2].
- **Safety Profile:** The FDC was reported to be well-tolerated in the 2023 study, with only minor adverse events (e.g., nausea, headache) that were not deemed related to the drug. This is consistent with the long-standing safety profile of both individual components [1].

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